![molecular formula C5H13N2O3P B13735342 [(Piperazin-1-yl)methyl]phosphonic acid CAS No. 374776-59-7](/img/structure/B13735342.png)
[(Piperazin-1-yl)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Piperazin-1-yl)methyl]phosphonic acid is a compound that features a piperazine ring bonded to a phosphonic acid group via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Piperazin-1-yl)methyl]phosphonic acid typically involves the reaction of piperazine with a phosphonic acid derivative. One common method is the reaction of piperazine with formaldehyde and phosphorous acid under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the piperazine and phosphonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
[(Piperazin-1-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the piperazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives.
Aplicaciones Científicas De Investigación
[(Piperazin-1-yl)methyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of [(Piperazin-1-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or inhibitory effects.
Comparación Con Compuestos Similares
[(Piperazin-1-yl)methyl]phosphonic acid can be compared with other similar compounds such as:
Piperidin-1-yl-phosphonic acid: Similar in structure but with a piperidine ring instead of a piperazine ring.
(4-Phosphono-piperazin-1-yl)phosphonic acid: Contains an additional phosphonic acid group.
Aminomethylphosphonic acid: Lacks the piperazine ring but has similar phosphonic acid functionality.
These compounds share some chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific structure, which combines the properties of both piperazine and phosphonic acid groups, making it versatile for various applications.
Propiedades
Número CAS |
374776-59-7 |
|---|---|
Fórmula molecular |
C5H13N2O3P |
Peso molecular |
180.14 g/mol |
Nombre IUPAC |
piperazin-1-ylmethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O3P/c8-11(9,10)5-7-3-1-6-2-4-7/h6H,1-5H2,(H2,8,9,10) |
Clave InChI |
ZTOUDONFJQUGFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


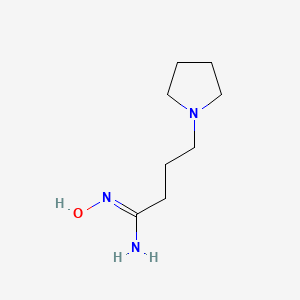


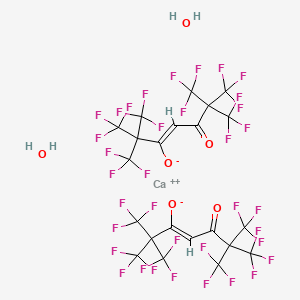
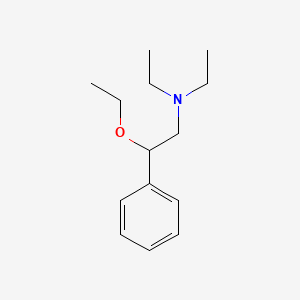
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
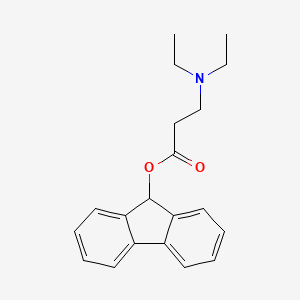
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
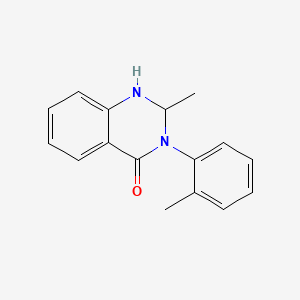
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

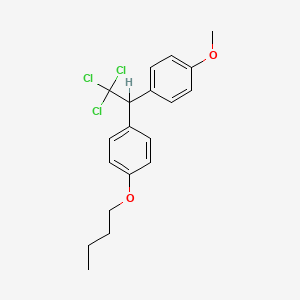
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)

